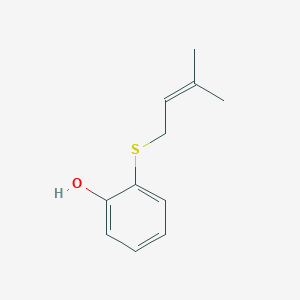
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is an organic compound that features a nitro group attached to a phenyl ring and a pyrrolidine ring connected via an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the ethylamine chain and subsequent attachment of the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety protocols are strictly followed due to the reactive nature of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ethylamine chain.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethylamine chain.
Aplicaciones Científicas De Investigación
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The nitro group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various pathways, depending on its specific structure and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
(3-Nitro-phenyl)-(2-pyrrolidin-1-yl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
(3-Nitro-phenyl)-(2-piperidin-1-yl-ethyl)-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is unique due to the specific combination of the nitro group, phenyl ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-3-4-11(10-12)13-6-9-14-7-1-2-8-14/h3-5,10,13H,1-2,6-9H2 |
Clave InChI |
VVEDHFCHDSVZMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8672655.png)




![5-[(Tert-butylamino)sulfonyl]-2-chloro-4-fluorobenzoic acid](/img/structure/B8672690.png)



![2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8672753.png)
![3-[Hydroxy(phenyl)methyl]oxan-2-one](/img/structure/B8672765.png)



